molecular formula C19H15ClN4 B14998248 6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B14998248
M. Wt: 334.8 g/mol
InChI Key: URIJSQKQBIFLLA-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom, a methylphenyl group, and a pyridinyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-chloropyridine and 2-methylphenylamine can be catalyzed by a base to form the desired imidazo[1,2-a]pyridine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: Lacks the N-(2-methylphenyl) group.

    N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the chlorine atom.

    6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridine: Lacks the pyridin-2-yl group.

Uniqueness

The presence of all three functional groups (chlorine, N-(2-methylphenyl), and pyridin-2-yl) in 6-chloro-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine makes it unique compared to its similar compounds. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

6-chloro-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15ClN4/c1-13-6-2-3-7-15(13)22-19-18(16-8-4-5-11-21-16)23-17-10-9-14(20)12-24(17)19/h2-12,22H,1H3

InChI Key

URIJSQKQBIFLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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